molecular formula C9H13BrN2 B1444391 4-Bromo-2-tert-butyl-6-methylpyrimidine CAS No. 1217487-76-7

4-Bromo-2-tert-butyl-6-methylpyrimidine

Cat. No. B1444391
M. Wt: 229.12 g/mol
InChI Key: VGQLWDCIHFEGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-tert-butyl-6-methylpyrimidine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is used for research purposes.


Molecular Structure Analysis

The InChI code for 4-Bromo-2-tert-butyl-6-methylpyrimidine is 1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-2-tert-butyl-6-methylpyrimidine has a molecular weight of 229.12 g/mol .

Scientific Research Applications

Structure-Activity Studies

  • Histamine H4 Receptor Ligands : Research involving 2-aminopyrimidines, including derivatives of 4-Bromo-2-tert-butyl-6-methylpyrimidine, focused on their role as ligands for the histamine H4 receptor. These studies contributed to the development of potent compounds with anti-inflammatory and antinociceptive activities, indicating potential applications in pain management (Altenbach et al., 2008).

Chemical Synthesis and Transformation

  • Nitrodebromination and Methyl Bi-functionalization : A one-pot nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives have been described, showcasing a unique transformation process for pyrimidines (Mousavi et al., 2020).
  • Organic Peroxides and Rearrangements : Studies have explored the use of barium-tert-butylperoxide with derivatives of 4-Bromo-2-tert-butyl-6-methylpyrimidine, leading to various peroxide compounds and their subsequent radical-type rearrangements (Kropf & Ball, 1976).

Novel Compound Synthesis

  • Thiazolo[4,5-d]pyrimidine Derivatives : The conversion of 4-Amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine led to the synthesis of new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).

Crystallography and Structural Analysis

  • X-ray Crystallography Studies : The title compound trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, derived from 4-chloro-6-methylpyrimidin-2-amine, was examined using X-ray crystallography, revealing detailed structural information (Hoffman et al., 2009).

Regioselectivity in Chemical Reactions

  • Regioselective Ammonia Displacement : The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed through X-ray crystallography, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).

properties

IUPAC Name

4-bromo-2-tert-butyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLWDCIHFEGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-tert-butyl-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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